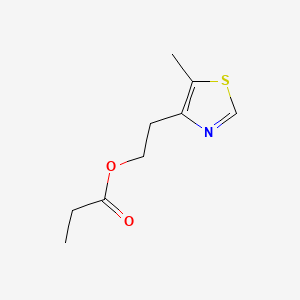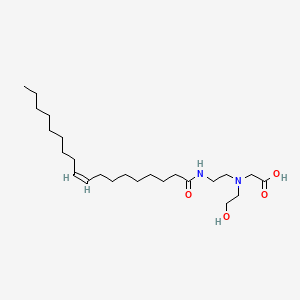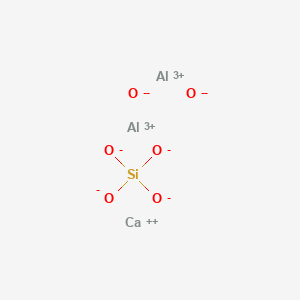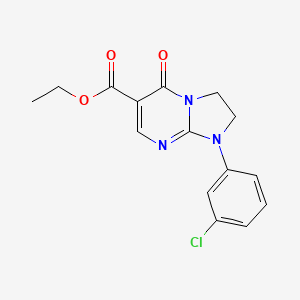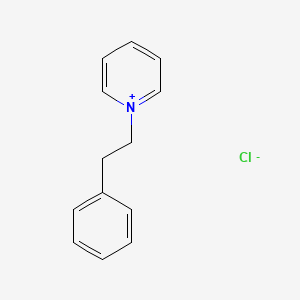
Magnesium 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes a magnesium ion coordinated with a naphthoate ligand, which is further substituted with a sulfonated phenylazo group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE typically involves the diazotization of 4-methyl-2-aminobenzenesulfonic acid followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting azo compound is then complexed with magnesium ions under controlled pH conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The sulfonate group can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various substituted naphthoates and phenylamines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, where it forms stable complexes with fibers and other materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE
- CALCIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE
- SODIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE
Uniqueness
MAGNESIUM 3-HYDROXY-4-[(4-METHYL-2-SULFONATOPHENYL)AZO]-2-NAPHTHOATE is unique due to its specific coordination with magnesium ions, which imparts distinct chemical and physical properties compared to its calcium and sodium counterparts. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .
Propriétés
Numéro CAS |
62103-78-0 |
|---|---|
Formule moléculaire |
C18H12MgN2O6S |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Mg/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
Clé InChI |
FYJSNFMJQKHLTI-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


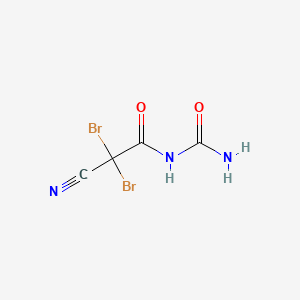
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)

